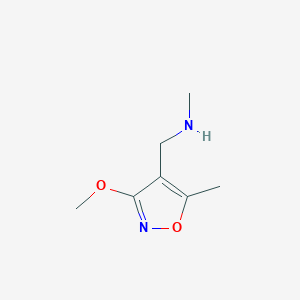![molecular formula C12H9Cl2NO B12890611 1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one CAS No. 87432-44-8](/img/structure/B12890611.png)
1-[4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone is a chemical compound with the molecular formula C12H9Cl2NO It is known for its unique structure, which includes a pyrrole ring substituted with a 3,4-dichlorophenyl group and an ethanone moiety
Métodos De Preparación
The synthesis of 1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dichlorobenzaldehyde with pyrrole in the presence of a suitable catalyst to form the intermediate 4-(3,4-dichlorophenyl)-1H-pyrrole. This intermediate is then subjected to acylation using ethanoyl chloride to yield the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods typically include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols.
Common reagents and conditions used in these reactions include organic solvents such as dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives .
Aplicaciones Científicas De Investigación
1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of 1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it may interact with microbial cell membranes, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone can be compared with other similar compounds, such as:
1-(3,4-Dichlorophenyl)ethanone: This compound lacks the pyrrole ring and has different chemical properties and applications.
1-(4-Chlorophenyl)-2-(isopropylamino)ethan-1-ol: This compound has a different substitution pattern and functional groups, leading to different biological activities.
1-(4-amino-2-hydroxyphenyl)ethan-1-one:
The uniqueness of 1-(4-(3,4-Dichlorophenyl)-1H-pyrrol-3-yl)ethanone lies in its specific substitution pattern and the presence of both the pyrrole ring and the dichlorophenyl group, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
87432-44-8 |
|---|---|
Fórmula molecular |
C12H9Cl2NO |
Peso molecular |
254.11 g/mol |
Nombre IUPAC |
1-[4-(3,4-dichlorophenyl)-1H-pyrrol-3-yl]ethanone |
InChI |
InChI=1S/C12H9Cl2NO/c1-7(16)9-5-15-6-10(9)8-2-3-11(13)12(14)4-8/h2-6,15H,1H3 |
Clave InChI |
AZKPGTNFLRPVGM-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CNC=C1C2=CC(=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
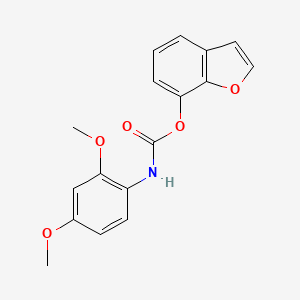
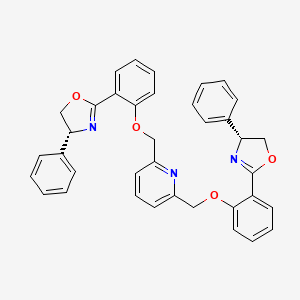
![4-(Pyrrolidin-1-yl)-5H-cyclopenta[b]pyridine](/img/structure/B12890551.png)


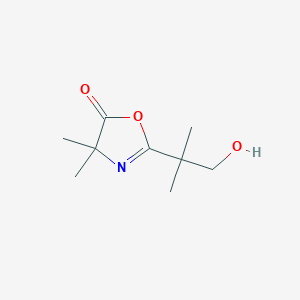
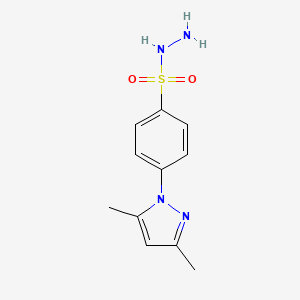
![Benzamide, N-[(diphenylphosphinyl)methyl]-N-methyl-](/img/structure/B12890587.png)


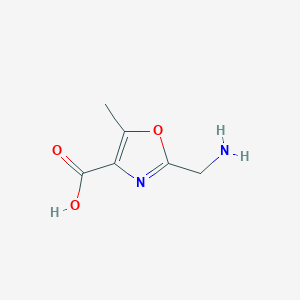
![5-Methyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole](/img/structure/B12890606.png)
